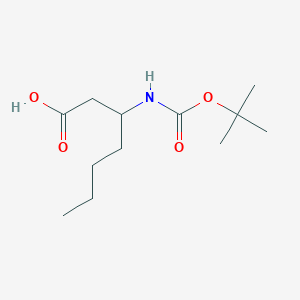![molecular formula C18H20N2O B2585419 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride CAS No. 1147199-72-1; 18658-09-8](/img/structure/B2585419.png)
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and an ethylamine chain at the 3-position of the indole ring, with the hydrochloride salt form enhancing its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the indole derivative.
Methylation: The methyl group is introduced at the 2-position through a Friedel-Crafts alkylation reaction.
Attachment of the Ethylamine Chain: The ethylamine chain is attached through a reductive amination reaction, where an aldehyde or ketone reacts with ethylamine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are used under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine hydrochloride
- 1,2-Bis-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride
Uniqueness
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-16(9-10-19)17-11-15(7-8-18(17)20-13)21-12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWTUBXFAHMHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2585338.png)

![3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2585340.png)
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2585341.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2585349.png)


![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)

![{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE](/img/structure/B2585357.png)
![N'-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2585359.png)
